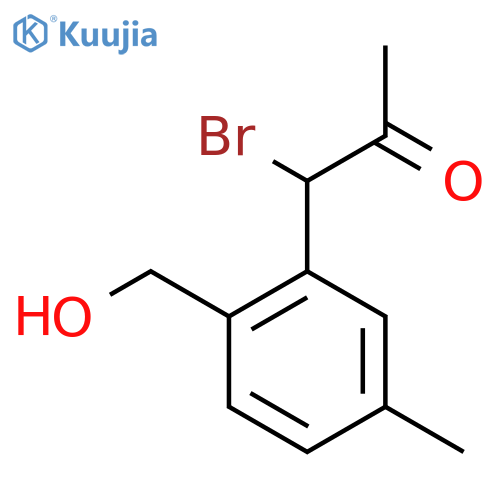

Cas no 1806455-95-7 (2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol)

1806455-95-7 structure

商品名:2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol

CAS番号:1806455-95-7

MF:C11H13BrO2

メガワット:257.123722791672

CID:5007389

2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol

-

- インチ: 1S/C11H13BrO2/c1-7-3-4-9(6-13)10(5-7)11(12)8(2)14/h3-5,11,13H,6H2,1-2H3

- InChIKey: OXYROWBGCJHKQE-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=C(C)C=CC=1CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 37.3

2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006400-500mg |

2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |

1806455-95-7 | 97% | 500mg |

847.60 USD | 2021-07-06 | |

| Alichem | A010006400-1g |

2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |

1806455-95-7 | 97% | 1g |

1,504.90 USD | 2021-07-06 | |

| Alichem | A010006400-250mg |

2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |

1806455-95-7 | 97% | 250mg |

484.80 USD | 2021-07-06 |

2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 関連文献

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1806455-95-7 (2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量